Product packaging for NSC 16590(Cat. No.:CAS No. 62-57-7)

NSC 16590

Cat. No.: B555794
CAS No.: 62-57-7
M. Wt: 103.12 g/mol
InChI Key: FUOOLUPWFVMBKG-UHFFFAOYSA-N
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Description

Classification as a Non-Proteinogenic α,α-Disubstituted Amino Acid

2-Aminoisobutyric acid is classified as a non-proteinogenic, α,α-disubstituted amino acid. researchgate.net This means it is not one of the 20 standard amino acids genetically coded for in proteins. The "α,α-disubstituted" designation refers to the presence of two methyl groups attached to the α-carbon, the central carbon atom bonded to the amino and carboxyl groups. This is in contrast to proteinogenic amino acids, which have a hydrogen atom and a variable side chain at this position.

Structural Characteristics and Their Influence on Biomolecular Behavior

The defining feature of Aib is the gem-dimethyl group at the α-carbon. This structural element has significant consequences for the conformational freedom of the peptide backbone. The two methyl groups sterically restrict the possible values of the phi (φ) and psi (ψ) dihedral angles, which dictate the secondary structure of a peptide chain. This restriction heavily favors helical conformations, particularly the 3(10)-helix and the α-helix. wikipedia.orgrsc.org

The incorporation of Aib into a peptide sequence acts as a strong helix inducer. rsc.orgpeptide.com Even short oligomers of Aib have a pronounced tendency to form stable 3(10)-helices. wikipedia.org This property is exploited by researchers to design and stabilize specific secondary structures in synthetic peptides, which is crucial for creating molecules with defined biological activities. For instance, introducing Aib residues can enhance the α-helicity of antimicrobial peptides, potentially increasing their potency against certain bacteria. nih.gov

Natural Occurrence and Significance in Biologically Active Compounds

While considered rare in nature, 2-Aminoisobutyric acid is a component of a specific class of fungal antibiotics known as peptaibols. wikipedia.orgresearchgate.net These peptides are rich in Aib and other non-proteinogenic amino acids and often feature a C-terminal amino alcohol. nih.gov A well-known example is alamethicin (B1591596). wikipedia.org The high Aib content in peptaibols forces them into helical structures, which is critical for their biological function of forming voltage-gated ion channels in lipid membranes. nih.govjst.go.jp

Aib is also found in some lantibiotics, which are a class of polycyclic thioether-containing peptide antibiotics. taylorandfrancis.com Beyond the microbial world, Aib has been detected in meteorites, suggesting its potential role in prebiotic chemistry. wikipedia.org It has also been identified in various organisms, including Garcinia mangostana, Apis cerana (the Asiatic honeybee), and Caenorhabditis elegans. nih.gov

Compound Class Example(s) Significance of Aib
PeptaibolsAlamethicinInduces and stabilizes helical structures essential for ion channel formation. wikipedia.orgnih.gov
LantibioticsN/AComponent of these post-translationally modified peptide antibiotics. taylorandfrancis.com

Historical Development and Contemporary Trends in Aib Research

The study of 2-Aminoisobutyric acid has evolved significantly over the years. Early research focused on its fundamental properties and its role as a non-metabolizable amino acid analog, which made it useful in bioassays to study amino acid transport systems. taylorandfrancis.comresearchgate.net For example, radiolabeled Aib (¹⁴C-Aib) was used in early studies to demonstrate that growth hormone stimulates the transfer of amino acids into cells. taylorandfrancis.com

Contemporary research on Aib is heavily focused on its application in peptide and protein engineering. Its ability to enforce helical conformations is a cornerstone of rational peptide design. Current trends include:

Development of Novel Antimicrobial Peptides (AMPs): Researchers are incorporating Aib into AMP sequences to enhance their structural stability and, consequently, their antimicrobial activity and resistance to proteases. nih.govnih.gov

Stabilization of Bioactive Peptides: Aib is used to create more stable and potent analogs of therapeutic peptides. A notable example is the use of Aib in GLP-1 receptor agonists like semaglutide (B3030467), where it protects the peptide from enzymatic degradation, extending its half-life. taylorandfrancis.comgoogle.com

Construction of Nanostructures: The predictable folding patterns induced by Aib are being harnessed to create self-assembling peptide-based nanomaterials, such as nanotubes. acs.org

Chemoenzymatic Synthesis: New methods are being developed for the efficient synthesis of polypeptides containing Aib, which could lead to novel biomaterials with diverse properties. rsc.orgacs.org

Biosensors: The stability imparted by Aib is being explored in the creation of robust electrochemical biosensors with reduced fouling in biological samples like serum. researcher.life

The ongoing exploration of Aib's properties continues to open new avenues in biotechnology, medicine, and materials science, solidifying its status as a small molecule with a large impact on scientific innovation. datavagyanik.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B555794 NSC 16590 CAS No. 62-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)
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InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)N
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Molecular Formula

C4H9NO2
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Related CAS

65503-84-6
Record name Alanine, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0058772
Record name 2-Methylalanine
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Aminoisobutyric acid
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Solubility

181 mg/mL at 25 °C
Record name 2-Aminoisobutyric acid
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CAS No.

62-57-7
Record name Aminoisobutyric acid
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Record name 2-aminoisobutyric acid
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Record name Alanine, 2-methyl-
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Record name 2-Methylalanine
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Record name 2-amino-2-methylpropionic acid
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Record name .ALPHA.-AMINOISOBUTYRIC ACID
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Record name 2-Aminoisobutyric acid
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Melting Point

335 °C
Record name 2-Aminoisobutyric acid
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Conformational Analysis and Structural Determinants in Aib Containing Peptides

Fundamental Principles of Aib-Induced Secondary Structures

The structural impact of Aib is a direct consequence of its Cα,α-disubstituted nature, which sets it apart from proteinogenic amino acids. This substitution pattern is the primary driver for the stabilization of specific secondary structures.

2-Aminoisobutyric acid is recognized as a potent helix inducer in peptides. wikipedia.org Its presence strongly favors the formation of two main types of helical structures: the tighter 3₁₀-helix and the classic α-helix. The prevalence of one form over the other is largely dependent on the length of the peptide chain.

As the peptide chain lengthens, a structural transition from a 3₁₀-helix to an α-helix can occur. explorationpub.comnih.gov The α-helix is defined by a hydrogen-bonding pattern between residue i and residue i+4. This transition is influenced by factors such as solvent, terminal protecting groups, and the specific peptide sequence. explorationpub.com For instance, in studies of alternating -(Aib-L-Ala)n- peptides, a clear length-dependent conversion has been demonstrated. The hexapeptide (n=3) is fully 3₁₀-helical, whereas the octapeptide (n=4) adopts a predominantly α-helical structure. tandfonline.com This transition highlights that while the 3₁₀-helix is favored for shorter segments, the α-helix becomes more stable in longer peptides. explorationpub.comexplorationpub.com

Peptide SequenceLengthPredominant ConformationReference
-(Aib-Ala)n-n ≤ 63₁₀-helix explorationpub.com
-(Aib-Ala)n-n > 6α-helix explorationpub.com
-(Aib-L-Ala)₃-Hexapeptide3₁₀-helix tandfonline.com
-(Aib-L-Ala)₄-OctapeptideMixed α/3₁₀-helix tandfonline.com

Table 1: Influence of chain length on the helical conformation of Aib-containing peptides. The data illustrates the transition from a 3₁₀-helix to an α-helix as the peptide length increases.

The powerful helix-inducing property of Aib is a direct result of the steric constraints imposed by its gem-dimethyl group, a phenomenon known as the Thorpe–Ingold effect or angle compression. wikipedia.orgwikipedia.org This effect describes how the presence of two substituents on the same carbon atom restricts the bond angles and dihedral rotations around it. wikipedia.org

In Aib, the two methyl groups at the α-carbon sterically hinder rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of the peptide backbone. nih.gov This dramatically limits the accessible conformational space. nih.gov Theoretical and experimental studies show that Aib residues are compelled to adopt conformations largely within the right- or left-handed helical regions of the Ramachandran plot, with φ and ψ angles clustering around (φ ≈ ±60° ± 20°, ψ ≈ ±30° ± 20°). nih.govresearchgate.net By forcing the backbone into these restricted conformations, the gem-dimethyl group effectively nucleates and stabilizes helical structures. researchgate.netresearchgate.net

Since 2-Aminoisobutyric acid is an achiral molecule, homo-oligomers of Aib show no intrinsic preference for a particular screw sense and exist as an equal population of right-handed (P) and left-handed (M) helices that rapidly interconvert at room temperature. explorationpub.comkvinzo.com However, this equilibrium can be shifted to favor one screw sense by introducing a chiral influence. explorationpub.comkvinzo.com

The incorporation of a single chiral amino acid, particularly at the N-terminus or C-terminus, can effectively control the helical screw sense of the entire Aib oligomer. kvinzo.commanchester.ac.uk For example:

An N-terminal L-amino acid typically induces a left-handed helix. explorationpub.commanchester.ac.uk

Conversely, an N-terminal chiral quaternary L-amino acid tends to induce a right-handed helix. explorationpub.commanchester.ac.uk

The specific type of β-turn formed at the N-terminus, which is influenced by the chirality of the terminal residue, is thought to dictate the subsequent helical sense. manchester.ac.uk Terminal protecting groups, such as Acetyl (Ac) or Benzyloxycarbonyl (Cbz), in conjunction with a chiral residue, also play a role in determining the preferred screw sense. explorationpub.com The stability of these helices is further influenced by peptide length, solvent polarity, and potential intermolecular packing interactions in the solid state or aggregation in solution. explorationpub.comrsc.org

In addition to promoting stable helices, Aib residues are also potent inducers of β-turn structures, particularly in shorter peptides. researchgate.netresearchgate.net A β-turn is a secondary structure element involving four amino acid residues, stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+3. This is the same hydrogen-bonding pattern found in a 3₁₀-helix, and indeed, a 3₁₀-helix can be described as a series of consecutive β-turns. manchester.ac.ukresearchgate.net

Crystal structure analyses have demonstrated that Aib has a strong tendency to induce Type I/III and Type I'/III' β-turns. researchgate.netresearchgate.net Because Aib is achiral, it can comfortably occupy positions in both right-handed (Type I/III) and left-handed (Type I'/III') turns. researchgate.net The ability of Aib to stabilize β-turns in small peptides is a key aspect of its conformational control, often serving as the nucleation point for the propagation of a helical structure in longer sequences. nih.govresearchgate.net

Factors Influencing Helix Screw Sense Preference and Stability in Oligomers

Advanced Methodologies for Conformational Elucidation

A variety of biophysical techniques are employed to study the three-dimensional structures of Aib-containing peptides. Among these, Circular Dichroism spectroscopy is a particularly powerful tool for analyzing conformations in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing valuable information about the secondary structure of peptides in solution. cnr.it Helical peptides containing Aib exhibit characteristic CD spectra.

Right-handed helical conformations, such as α-helices and 3₁₀-helices, typically show strong negative bands (n-π* and π-π* transitions) near 222 nm and 205-208 nm, and a strong positive band (π-π* transition) around 190-195 nm. scispace.comrsc.org The intensity of these bands can be correlated with the helicity of the peptide, which generally increases with chain length. nih.gov

The solvent environment significantly impacts the CD spectra and, by extension, the peptide conformation. scispace.com In helix-promoting solvents like methanol (B129727) and trifluoroethanol, Aib-peptides show the classic helical spectra. cnr.itscispace.com However, in less polar solvents like dioxane, peptides may associate or aggregate, leading to altered CD spectra, such as a single negative band around 210 nm for aggregated decapeptides. scispace.com The solvent-dependent spectra of shorter peptides, such as pentapeptides, indicate greater conformational flexibility compared to longer, more stably folded sequences. scispace.com

PeptideSolventNegative Band(s) (nm)Conformation IndicatedReference
Boc-(Aib-L-Ala)₅-OMeMethanol~222, ~205Helical scispace.com
Boc-(Aib-L-Val)₅-OMeMethanol~222, ~205Helical scispace.com
Boc-(Aib-L-Ala)₅-OMeDioxane~210 (single band)Aggregated Helices scispace.com
Poly(AlaAibAla)Trifluoroethanol~222, ~208α-helix rsc.org

Table 2: Representative Circular Dichroism (CD) data for Aib-containing peptides in different solvents. The characteristic negative bands are indicative of helical structures, with variations depending on solvent and potential aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of Aib-containing peptides. In dimethylsulfoxide (DMSO), a solvent that typically disrupts helices, an Aib-rich peptide was shown by NMR to maintain a stable 3(10)-helical structure. nih.gov Key NMR parameters used in these studies include the Nuclear Overhauser Effect (NOE), coupling constants, and chemical shifts.

NOE data provides information on through-space proton-proton distances, which is crucial for defining secondary structure. For instance, the presence of αH(i)-HN(i+2) and αH(i)-HN(i+3) connectivities, coupled with the absence of αH(i)-HN(i+4) connectivities, is a clear indicator of a 3(10)-helix over an α-helix. nih.gov Furthermore, NMR can be used to stereospecifically assign the diastereotopic methyl groups of Aib residues, providing further refinement of the peptide structure. nih.govnih.gov

Studies comparing solution NMR data with solid-state X-ray crystallography data have revealed that the conformational distribution of Aib-containing peptides is much narrower in the crystalline state. nih.gov While NOE intensities may be similar, significant differences in coupling constants, such as ³J(HN, HCα), can be observed, highlighting potential disparities between solid-state and solution conformations. nih.gov

X-ray Crystallography for High-Resolution Solid-State Structural Determination

X-ray crystallography provides high-resolution structural information of Aib-containing peptides in the solid state, confirming their strong preference for helical conformations. uzh.chnih.gov The analysis of crystal structures has been instrumental in characterizing the 3(10)- and α-helical structures adopted by these peptides. nih.govuzh.ch The torsion angles (φ and ψ) of Aib residues in crystal structures are typically found in the helical regions of the Ramachandran plot. For a 3(10)-helix, these values are ideally around ±60° for φ and ±30° for ψ. uzh.ch

The crystal structure of oligomers of Aib, such as Z-(Aib)₂-₆-N(Me)Ph, have confirmed a high propensity for β-turns and 3(10)-helical conformations. uzh.ch Even short Aib-containing peptides that are unable to form a full β-turn can exhibit torsion angles close to those required for such a structure. uzh.ch The packing of these helical peptides in the crystal lattice can also provide insights into their intermolecular interactions, such as the formation of parallel and antiparallel associations of helices. nih.govacs.org

It is important to note that the conformation observed in the crystal may not be the only one present in solution. nih.gov However, X-ray crystallography offers an unparalleled level of detail for a specific, stable conformation.

Table 1: Representative Torsion Angles of Aib-Containing Peptides from X-ray Crystallography

PeptideResidueφ (°)ψ (°)Helical TypeReference
Boc-Aib-L-Mag-NHBzlAib155.733.1Left-handed 3(10)-helix (III') acs.org
Boc-Aib-L-Mag-NHBzlMag264.722.5Left-handed 3(10)-helix (III') acs.org
Z-(Aib)₂-N(Me)PhAib255.241.9Left-handed 3(10)-helix uzh.ch
Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-OBzl---α-helix nih.gov

Vibrational Spectroscopy (IR and Raman) in Aib Peptide Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a sensitive probe of the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹), which primarily arises from the C=O stretching vibration of the peptide backbone, is particularly informative. rsc.org The frequency of the amide I band is dependent on the hydrogen-bonding pattern and thus the secondary structure of the peptide.

For Aib-containing peptides, a strong peak around 1630 cm⁻¹ in the IR spectrum is indicative of a β-sheet conformation, whereas the presence of Aib residues tends to induce α-helical structures. rsc.org In a study of poly(AlaAibAla), the resulting polypeptide adopted an α-helical conformation in both the solid and solution phases, as confirmed by IR and circular dichroism spectroscopy. rsc.org

Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide even more detailed structural information. wustl.edunih.gov Combined with isotropic and anisotropic Raman spectroscopy, VCD has been used to analyze the conformational landscape of Aib-containing tripeptides in aqueous solution. wustl.edunih.gov These studies have shown that Aib residues predominantly sample both right- and left-handed 3(10)-helical regions of the Ramachandran plot. wustl.edunih.gov

Computational Approaches to Aib Peptide Conformation and Dynamics

Molecular Dynamics Simulations and Free Energy Calculations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamics of Aib-containing peptides. nih.gov These simulations can provide insights into the stability of different helical structures and the transitions between them. rsc.org For example, MD simulations have been used to study the internalization of Aib-containing cell-penetrating peptides across membranes, revealing how they adopt specific conformations to facilitate this process. nih.gov

MD simulations have also been employed to compare the structural properties of Aib-rich peptides in solution and in the crystalline state. nih.gov These studies have shown that the conformational distribution is significantly broader in solution, which can explain the differences observed between NMR and X-ray crystallography data. nih.gov Free energy calculations, often performed in conjunction with MD simulations, can quantify the relative stability of different conformations and map out the free energy landscape of the peptide. nih.gov

The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. Therefore, significant effort has been dedicated to developing and validating force fields specifically for Aib-containing peptides. rsc.orgrsc.org

Quantum Chemical Calculations for Aib Residue Torsion Angles and Interactions

Quantum chemical (QC) calculations, such as ab initio and density functional theory (DFT) methods, provide a high level of theory for investigating the intrinsic conformational preferences and electronic properties of the Aib residue. nih.govresearchgate.net These methods can be used to calculate the potential energy surface of Aib-containing dipeptides as a function of their backbone torsion angles (φ and ψ), effectively generating a Ramachandran plot. nih.govacs.org

QC calculations have been instrumental in parameterizing and validating force fields for molecular dynamics simulations. nih.govrsc.org By fitting the force field parameters to high-level QM data, the accuracy of the MD simulations can be significantly improved. rsc.org For instance, the development of improved AMBER force field parameters for Aib involved fitting to QM calculations of an Aib dipeptide analogue. rsc.org

Furthermore, QC calculations can be used to compute spectroscopic properties, such as NMR chemical shielding tensors, which can then be compared with experimental data to validate the calculated structures. illinois.eduwiley-vch.de

Force Field Development and Validation for Aib-Containing Biopolymers

The accuracy of molecular dynamics simulations of Aib-containing peptides relies heavily on the quality of the force field used. Standard protein force fields may not accurately capture the unique conformational constraints imposed by the gem-dimethyl group of Aib. rsc.org Consequently, there has been a concerted effort to develop and validate force fields specifically for α,α-dialkylated peptides. nih.govrsc.org

These efforts typically involve performing high-level quantum mechanical calculations on small Aib-containing model systems, such as the Aib dipeptide, to obtain accurate energies and geometries for various conformations. nih.govrsc.org These QM data are then used to parameterize the force field, including terms for bond lengths, angles, dihedral angles, and non-bonded interactions. rsc.orgacs.org

The validation of these new force fields is a critical step and is often achieved by comparing the results of MD simulations with experimental data, such as NMR-derived structural restraints or crystallographic data. nih.govrsc.org For example, the CHARMM36m force field has been extended to include parameters for α-methyl amino acids, including Aib, and validated against experimental helicity data. nih.gov Similarly, extensions to the AMBER force field have been developed and validated, showing good agreement with QM and experimental data for the conformational equilibria of Aib-containing peptides. rsc.orgrsc.org

De Novo Computational Peptide Design Incorporating Aib Constraints

De novo computational peptide design, which aims to create novel peptide sequences that adopt a specific three-dimensional structure, is a formidable challenge due to the vast conformational space available to a polypeptide chain. nih.gov The incorporation of conformationally constrained non-proteinogenic amino acids, such as 2-Aminoisobutyric acid (Aib), provides a powerful strategy to significantly reduce this complexity and guide the design process toward desired structural outcomes. ias.ac.in

The steric hindrance imposed by the gem-dimethyl group at the α-carbon of Aib dramatically restricts its accessible backbone dihedral angles (φ, ψ) to the helical regions of the Ramachandran map, primarily the 3(10)- and α-helical conformations. ias.ac.inresearchgate.net This predictable and rigid conformational preference makes Aib a valuable "conformational locker" in computational design algorithms. researchgate.net By strategically placing Aib residues within a sequence, designers can enforce helical secondary structures, thereby simplifying the folding problem and increasing the probability that the synthesized peptide will adopt the computationally predicted conformation. ias.ac.inrsc.org

Computational design frameworks leverage this property in several ways. Algorithms can be programmed to recognize the unique stereochemical constraints of Aib, often by using a restricted rotamer library or energy function that strongly penalizes non-helical torsion angles for Aib residues. This approach has been successfully applied in the design of various peptide architectures, from simple helices to complex multi-peptide assemblies.

One notable success is the de novo design of stable, water-soluble 3(10)-helical bundles. researchgate.netcore.ac.uk Researchers have used rational and computational approaches to create peptide sequences with specific repeats that are predisposed to assemble. core.ac.uk The inclusion of Aib was critical in these designs to ensure the formation of the less common 3(10)-helix over the more prevalent α-helix, a tipping point that could be controlled through the number and placement of Aib residues. researchgate.net

Furthermore, Aib has been instrumental in the computational design of complex peptide macrocycles. In one approach, Aib was used in place of proline to introduce conformational rigidity into mixed-chirality macrocycles containing both D- and L-amino acids. google.combakerlab.org Computational sampling predicted that the Aib-containing sequences would fold into well-defined, internally symmetric structures, a prediction that was later confirmed by crystal structures of the synthesized peptides. google.com For example, the designed 24-residue macrocycle S4-1 incorporated Aib to ensure conformational rigidity, leading to a structure that closely matched the computational model. google.com

The development of generative artificial intelligence and specialized computational tools is further expanding the possibilities for designing peptides with non-natural amino acids. researchgate.net Platforms like PepINVENT and HELM-GPT are being created to navigate the vast chemical space beyond the 20 canonical amino acids, allowing for the design of novel peptides with enhanced properties. researchgate.netoup.com Similarly, established software suites like OSPREY are being adapted to incorporate non-canonical residues for specific applications, such as D-peptide inhibitor design. biorxiv.org These advanced computational methods, combined with the powerful structural constraints of residues like Aib, are paving the way for the creation of novel peptide-based materials and therapeutics with precisely engineered structures and functions.

Table 1: Examples of De Novo Computational Design Incorporating Aib Constraints

Designed Peptide System Computational Approach / Platform Role of Aib Constraint Key Research Finding
Water-Soluble 3(10)-Helical Bundles Rational design informed by bioinformatics analysis of known 3(10)-helices in protein structures. researchgate.netcore.ac.uk Used in specific sequence repeats to favor and stabilize the 3(10)-helical conformation over the α-helix. researchgate.net Achieved the first rational de novo design of unprecedented, water-soluble quaternary structures built from 3(10)-helical peptides. core.ac.uk
Mixed-Chirality Peptide Macrocycles Computational design protocol involving large-scale conformational sampling (e.g., using Rosetta) to identify low-energy, symmetric structures. google.combakerlab.org Incorporated as a conformationally constrained, achiral residue (in place of proline) to provide structural rigidity. google.com Successfully designed and synthesized rigid macrocycles with internal symmetries (C2, C3, S4) not found in natural proteins, with crystal structures matching computational models. google.com

Synthetic Strategies for the Incorporation of 2 Aminoisobutyric Acid into Peptides and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Aib Oligomers

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, but the inclusion of Aib requires specialized strategies to ensure efficient and high-yield synthesis. rsc.org

Optimization of Coupling Reagents and Reaction Conditions for Aib Incorporation

The steric hindrance of Aib necessitates the use of potent coupling reagents and optimized reaction conditions to drive the amide bond formation to completion. cem.com Standard coupling reagents often prove insufficient, leading to low yields and incomplete reactions.

Several advancements have been made to address these challenges:

High-Reactivity Coupling Reagents: The development and application of more potent coupling reagents have been crucial. Acylphosphonium reagents like BOP and PyBOP, and acyluronium/aminium salts such as HBTU and TBTU, have been widely used. chempep.com For particularly difficult couplings involving bulky amino acids like Aib, even more powerful reagents such as HATU, TATU, and PyAOP are recommended. chempep.combachem.com The use of amino acid fluorides, generated in situ, has also been shown to be effective for coupling sterically hindered α,α-disubstituted amino acids like Aib. bachem.com

Carbodiimides with Additives: The combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), with an additive is a common and effective strategy. rsc.org While 1-hydroxybenzotriazole (B26582) (HOBt) has been a popular additive, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been shown to accelerate acylation and reduce racemization, making it particularly useful for difficult couplings. chempep.com More recently, ethyl cyanohydroxyiminoacetate (Oxyma) has emerged as a superior additive for Aib incorporation, especially in conjunction with DIC. rsc.orgresearchgate.net Oxyma is stable in dimethylformamide (DMF) and does not prematurely cap the resin, making it well-suited for automated SPPS. rsc.org The combination of DIC and Oxyma is now considered a method of choice for challenging peptide couplings, including those involving Aib. rsc.org

Microwave-Assisted SPPS: The application of microwave energy has significantly improved the efficiency of coupling sterically hindered amino acids like Aib. cem.comjove.com Microwave heating can drive difficult coupling reactions to completion more quickly and efficiently than conventional methods. cem.com For instance, the synthesis of a sterically hindered model peptide, Aib-ACP, saw a dramatic improvement in purity from 7.8% with HCTU to 91% with COMU when the reaction temperature was increased to 75°C with short reaction times. gyrosproteintechnologies.com

Optimized Reaction Parameters: Beyond the choice of reagents, optimizing reaction parameters is critical. This includes adjusting the temperature, reaction time, and the equivalents of reagents used. gyrosproteintechnologies.comrsc.org For example, a protocol using DIC and Oxyma for Aib coupling specifies irradiation at 100°C for 10 minutes. jove.com

The following table summarizes some of the key coupling reagents and their applications in Aib incorporation:

Coupling Reagent/SystemKey Features & Applications
DIC/Oxyma Considered a method of choice for difficult couplings, including Aib. Stable and efficient for automated SPPS. rsc.org
HATU A highly efficient coupling reagent used for sterically hindered amino acids. chempep.com
PyBOP A phosphonium (B103445) salt-based reagent effective for difficult couplings. chempep.com
COMU A novel coupling reagent with efficiency comparable to HATU, with improved safety and solubility. bachem.comgyrosproteintechnologies.com
Amino Acid Fluorides Generated in situ, these are particularly suited for coupling sterically hindered α,α-disubstituted amino acids like Aib. bachem.com

Automated Synthesis Techniques for Long Aib-Rich Peptide Sequences

The automation of SPPS has significantly accelerated the synthesis of peptides. rsc.org However, standard automated protocols often result in poor yields for sterically hindered amino acids like Aib. rsc.org Recent advancements have enabled the automated synthesis of long Aib-rich sequences.

A key breakthrough has been the use of a diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) cocktail in automated SPPS. rsc.orgresearchgate.net This method has been successfully employed to synthesize water-soluble oligomers of Aib containing up to 17 consecutive residues. rsc.orgresearchgate.net The synthesis of such a sequence was achieved in only 8 hours, a significant improvement over other methods. rsc.org This automated approach has also enabled the first total synthesis of the fungal antibiotic Cephaibol D, a 15-residue peptaibol containing eight Aib residues. rsc.org

Microwave-assisted automated SPPS has also proven to be a powerful tool. rsc.org The use of microwave energy accelerates the coupling and deprotection cycles, allowing for single-residue chain extensions in as little as four minutes. rsc.org For hindered residues like Aib, optimized conditions, such as irradiation at 100°C for 10 minutes for coupling, are employed. rsc.orgjove.com

Challenges and Solutions in Aib-Mediated SPPS

The primary challenge in the SPPS of Aib-containing peptides is the steric hindrance from the gem-dimethyl group on the α-carbon. cem.comjove.com This hindrance can lead to incomplete or slow coupling reactions, resulting in deletion sequences and low purity of the final product. nih.gov

Several solutions have been developed to address these challenges:

Advanced Coupling Reagents: As discussed previously, the use of highly reactive coupling reagents is a primary solution. Reagents like HATU, COMU, and the DIC/Oxyma system are crucial for overcoming the steric barrier. rsc.orgchempep.comgyrosproteintechnologies.com

Elevated Temperatures: Increasing the reaction temperature, often facilitated by microwave irradiation, can significantly enhance the rate of coupling for hindered amino acids. cem.comgyrosproteintechnologies.com

Alternative Solvents: While DMF is the most common solvent in SPPS, research has explored greener and potentially more effective alternatives. For instance, a mixture of anisole (B1667542) and DMSO has shown better performance than DMF in the synthesis of the difficult Aib-ACP sequence. chemrxiv.org Dipropyleneglycol dimethylether (DMM) has also been investigated as a more environmentally friendly solvent. nih.gov

Specialized Resins: The use of non-swellable resins in combination with potent condensing reagents like 3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP) has enabled the high-yield synthesis of oligopeptides with multiple Aib residues. nih.gov

A summary of challenges and their corresponding solutions is presented in the table below:

ChallengeSolution(s)
Steric Hindrance Use of highly reactive coupling reagents (e.g., DIC/Oxyma, HATU, COMU). rsc.orgchempep.comgyrosproteintechnologies.com
Slow/Incomplete Coupling Application of microwave heating to increase reaction rates. cem.com
Low Purity/Deletion Sequences Optimization of coupling times and reagent stoichiometry. gyrosproteintechnologies.comrsc.org
Solvent-Related Issues Exploration of alternative green solvents like anisole/DMSO or DMM. nih.govchemrxiv.org

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer alternative, often greener, routes for the synthesis of Aib-containing polypeptides. rsc.orgnih.gov These approaches leverage the catalytic power of enzymes to facilitate peptide bond formation.

Protease-Catalyzed Polymerization of Aib Derivatives

Proteases, enzymes that typically cleave peptide bonds, can be used under specific conditions to catalyze their formation. rsc.orgrsc.org This approach, known as chemoenzymatic polymerization, is advantageous for its mild, aqueous reaction conditions. rsc.org

Papain, a cysteine protease, has shown promise in the polymerization of Aib-containing peptides. nih.govrsc.org However, due to the low affinity of papain for the unnatural Aib residue, direct polymerization of Aib esters is inefficient. rsc.orgrsc.org To overcome this, a strategy involving the use of tripeptide esters containing Aib has been developed. nih.govrsc.orgacs.org For example, the papain-catalyzed polymerization of L-Ala-Aib-L-Ala-OEt in an aqueous buffer successfully produced poly(Ala-Aib-Ala). nih.govrsc.org This demonstrates that flanking the Aib residue with natural amino acids that are recognized by the enzyme is essential for successful polymerization. rsc.org The resulting polypeptide was found to adopt an α-helical conformation, highlighting the strong helical-inducing property of the Aib residue. nih.govrsc.org

The following table details the results of papain-catalyzed polymerization of various Aib-containing monomers:

MonomerPolymerization OutcomeReference
Aib-OEtNo polymerization rsc.org
Aib-L-Ala-OEtNo polymerization rsc.org
L-Ala-Aib-L-Ala-OEtSuccessful polymerization to poly(Ala-Aib-Ala) nih.govrsc.org

Ribosomal Incorporation of Aib into Peptides via Engineered Translation Systems

The ribosome, the cell's natural protein synthesis machinery, has been engineered to incorporate non-proteinogenic amino acids like Aib into peptides. mdpi.comwikipedia.org This approach offers the potential for creating complex, genetically encoded Aib-containing polypeptides.

The key challenges for ribosomal incorporation of Aib are the inefficient charging of Aib onto a tRNA and the slow peptide bond formation involving the sterically hindered amino acid. mdpi.com Several strategies have been developed to address these issues:

Engineered tRNA and Elongation Factors: One approach involves using an engineered tRNA, such as tRNAPro1E2, which has been modified to enhance its affinity for elongation factors like EF-P. mdpi.comfrontiersin.org EF-P is known to accelerate the formation of peptide bonds involving proline, and it has been shown to also enhance the incorporation of Aib. semanticscholar.org This system has enabled the consecutive elongation of Aib residues in a cell-free translation system. mdpi.com

Engineered Aminoacyl-tRNA Synthetases: Another strategy focuses on engineering aminoacyl-tRNA synthetases (aaRS), the enzymes that attach amino acids to their corresponding tRNAs. An editing-deficient valine-tRNA ligase (ValRS T222P) has been shown to be capable of charging Aib onto tRNAVal. nih.gov This aminoacylated tRNA can then be used in a cell-free translation system to produce Aib-containing peptides with high fidelity. nih.gov

Flexizymes: Flexizymes, which are flexible ribozymes, can be used to charge Aib onto a tRNA in vitro. wikipedia.org This method, combined with an engineered tRNA body to improve affinity for elongation factors, has led to increased incorporation of Aib into peptides in a cell-free translation system. wikipedia.org

These advancements in engineering the cellular translation machinery are paving the way for the ribosomal synthesis of novel peptides and proteins with unique structures and functions conferred by the inclusion of 2-aminoisobutyric acid.

Advanced Chemical Synthesis Routes for Aib-Containing Peptidomimetics

The incorporation of the sterically demanding 2-aminoisobutyric acid (Aib) residue into peptide chains requires specialized synthetic strategies to overcome the challenges associated with forming peptide bonds at a quaternary carbon center. Advanced methodologies have been developed to facilitate the efficient and controlled introduction of Aib, enabling the synthesis of complex Aib-containing peptides and peptidomimetics with unique conformational properties.

Azirine/Oxazolone Method for Aib Unit Introduction

A particularly effective strategy for the incorporation of Aib and other α,α-disubstituted α-amino acids is the 'azirine/oxazolone method'. core.ac.ukrero.chuzh.ch This approach utilizes 2,2-dimethyl-2H-azirin-3-amines as synthons for the Aib unit. core.ac.ukuzh.ch The core of this method involves the reaction of an N-protected amino acid or a peptide acid with the azirine synthon. This reaction proceeds smoothly, typically at room temperature, to yield a dipeptide amide. core.ac.ukresearchgate.net

A key advantage of this method is the ability to selectively hydrolyze the terminal amide bond of the resulting peptide amide under controlled acidic conditions (e.g., 3N HCl in a THF/water mixture), yielding the extended peptide acid. core.ac.ukuzh.ch This newly formed peptide acid can then be used in a subsequent coupling step. The coupling with another amino acid ester is often mediated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as zinc chloride (ZnCl2), proceeding through an intermediate 1,3-oxazol-5(4H)-one. core.ac.uk This iterative process of azirine coupling followed by selective hydrolysis allows for the stepwise elongation of the peptide chain with Aib residues. core.ac.uk

The versatility of the azirine/oxazolone method has been demonstrated in both solution-phase and solid-phase peptide synthesis. uzh.chuzh.ch It has been successfully employed in the synthesis of various model peptides, naturally occurring peptaibols like alamethicin (B1591596) and trichovirin, and their segments. core.ac.uknih.gov Furthermore, the method is not limited to the introduction of single Aib residues. Specialized azirine synthons, such as allyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate, have been developed to directly introduce the frequently occurring Aib-Pro dipeptide sequence into a peptide chain in a single step, which is particularly useful in the synthesis of complex peptaibols. nih.govuzh.ch

Table 1: Examples of Aib-Containing Peptides Synthesized via the Azirine/Oxazolone Method

Starting Peptide/AcidAzirine SynthonProductYield (%)Reference
Z-Leu-OH2,2,N,N-tetramethyl-2H-azirin-3-amineZ-Leu-Aib-OHNearly quantitative after hydrolysis
Z-Protected Peptide AcidMethyl 2,2-dimethyl-2H-azirine-3-prolinateZ-Peptide-Aib-Pro-OMeGood to very good nih.gov
Z-Aib-OH2,2,N,N-tetramethyl-2H-azirin-3-amineZ-(Aib)2-NMe287% core.ac.uk
Z-(Aib)2-OH2,2,N,N-tetramethyl-2H-azirin-3-amineZ-(Aib)3-NMe292% core.ac.uk
Resin-bound peptide acidAllyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinateResin-bound peptide-Aib-Pro-OAllylSuccessful application uzh.ch

Enantioselective Synthesis of Isotopically Labeled Aib for Mechanistic Studies

Mechanistic studies of peptide and foldamer conformation often rely on nuclear magnetic resonance (NMR) spectroscopy, which can be significantly enhanced by the site-specific incorporation of isotopic labels such as ¹³C and ¹⁵N. researchgate.netescholarship.org For an achiral amino acid like Aib, the two methyl groups are chemically equivalent but occupy diastereotopic positions in a chiral peptide environment. Enantioselective synthesis of Aib with an isotopic label in one of the two methyl groups provides a powerful probe for detailed conformational analysis. beilstein-journals.org

A notable method for preparing enantiomerically enriched, isotopically labeled Aib involves the alkylation of a chiral derivative of a simpler amino acid, such as L-alanine. beilstein-journals.orgresearchgate.net In one established procedure, L-alanine is first converted into a cyclic N-naphthoyl derivative. beilstein-journals.orgresearchgate.net This derivative creates a conformationally restricted environment. Deprotonation with a strong base, such as potassium hexamethyldisilazide (KHMDS), generates a chiral enolate. beilstein-journals.orgresearchgate.net

This enolate is then alkylated with an isotopically labeled methylating agent, for example, ¹³C-labeled methyl iodide (¹³CH₃I). beilstein-journals.orgresearchgate.net The stereochemistry of the starting L-alanine directs the alkylation to one face of the enolate, resulting in the retentive formation of the new quaternary stereocenter. beilstein-journals.org After alkylation, the protecting groups are removed to yield the desired isotopically labeled Aib, such as (R)-[¹³C]Aib. beilstein-journals.orgresearchgate.net By this method, (R)-[¹³C]Aib methyl ester hydrochloride was obtained in a 93% yield on a 400 mg scale, with a 2.1:1 ratio of enantiomers. researchgate.net The resulting labeled Aib can be incorporated into peptides, and the distinct NMR signal of the ¹³C-labeled methyl group allows for precise measurement of structural parameters and conformational preferences. beilstein-journals.orgacs.org

Table 2: Key Steps in the Enantioselective Synthesis of (R)-[¹³C]Aib

StepDescriptionReagents/ConditionsOutcomeReference
1Preparation of Chiral SubstrateL-Alanine, 1-Naphthoyl chlorideCyclic N-naphthoyl derivative of L-alanine beilstein-journals.orgresearchgate.net
2DeprotonationPotassium hexamethyldisilazide (KHMDS), THF, -78 °CFormation of a conformationally locked chiral enolate beilstein-journals.orgresearchgate.net
3Enantioselective Alkylation¹³C-Methyl iodide (¹³CH₃I)Introduction of the ¹³C-labeled methyl group with retention of configuration beilstein-journals.orgresearchgate.net
4Deprotection and Isolation47% Hydrobromic acid (reflux), then Methanol (B129727)/Thionyl chloride(R)-[¹³C]Aib methyl ester hydrochloride beilstein-journals.orgresearchgate.net

Large-Scale Preparative Methods for 2-Aminoisobutyric Acid and Its Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of 2-aminoisobutyric acid and its derivatives presents distinct challenges, requiring cost-effective, safe, and scalable methods.

For the production of Aib itself, a common laboratory synthesis starts from acetone (B3395972) cyanohydrin, which is treated with ammonia (B1221849) and then hydrolyzed. wikipedia.org On an industrial scale, a more direct and efficient route is the selective hydroamination of methacrylic acid. wikipedia.org

The large-scale synthesis of peptides containing Aib, such as the therapeutic peptide analog (Aib⁸,³⁵)hGLP-1(7-36)-NH₂, requires robust and scalable methods. google.com Traditional methods that utilize resins like 4-methylbenzhydrylamine (B1223480) (MBHA) are often unsuitable for industrial production because they necessitate the use of highly corrosive and hazardous reagents like hydrofluoric acid for cleaving the peptide from the resin. google.com The use of hydrofluoric acid on a large scale requires specialized, expensive equipment and poses significant safety risks. google.com

To circumvent these issues, modern large-scale syntheses of Aib-containing peptides predominantly rely on solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. google.com This approach employs resins such as the Fmoc-Rink amide-MBHA resin, which allows for peptide cleavage under milder acidic conditions, typically with trifluoroacetic acid (TFA), thus avoiding the need for hydrofluoric acid. google.com This makes the entire process safer, more environmentally friendly, and more amenable to industrial-scale production. google.com While solid-phase synthesis is a dominant technique, liquid-phase peptide synthesis (LPPS) has also been successfully applied for the hectogram-scale production of Aib-containing peptide analogs, demonstrating its viability for industrial manufacturing. x-mol.com

Functional Roles and Applications of 2 Aminoisobutyric Acid in Peptide and Protein Engineering

Stabilization and Structuration of Peptide Secondary Structures

2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptide and protein engineering due to its unique conformational properties. wikipedia.orgbiorxiv.org Its structure, featuring two methyl groups on the alpha-carbon, sterically restricts the available range of polypeptide backbone conformations, making it a strong helix inducer. wikipedia.orgacs.orgnih.gov

The incorporation of Aib into peptide sequences is a well-established strategy for stabilizing helical structures. acs.orgacs.org The gem-dimethyl group of Aib favors dihedral angles (φ, ψ) that are characteristic of helical conformations, such as the 3₁₀-helix and the α-helix. wikipedia.orgnih.gov This inherent preference helps to nucleate and propagate helicity, even in short peptides that would otherwise be unstructured in solution. naist.jpnih.gov

Research has shown that replacing non-interacting residues with Aib can significantly increase the helical content of peptides. naist.jpnih.gov For instance, in a study focused on the p53-hdm2 interaction, substituting non-interacting amino acids with Aib in a p53-derived peptide led to a notable increase in helical structure, particularly at the C-terminal region. naist.jp This enhanced helicity was confirmed by nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. naist.jp

The stabilizing effect of Aib on helical structures is not limited to a specific type of helix. While oligomers of Aib tend to form 3₁₀-helices, its incorporation into longer and more complex peptides can promote the formation of α-helices or mixed 3₁₀/α-helical structures. wikipedia.orgias.ac.inrsc.org The final conformation often depends on the peptide's length, the number and position of Aib residues, and the surrounding amino acid sequence. nih.govnih.gov

A study on an antimicrobial peptide, esculentin-1a(1-21)NH₂, demonstrated that the introduction of three Aib residues promoted a more defined α-helical conformation. nih.gov This structural change was associated with increased activity against Gram-positive bacteria. nih.gov Similarly, chemoenzymatic polymerization of a tripeptide containing Aib resulted in a polypeptide that adopted an α-helix conformation in both solid and solution phases. rsc.org

The strategic placement of Aib is crucial for maximizing its helix-inducing potential. biorxiv.org Studies on intrinsically disordered peptides have shown that the point of Aib incorporation significantly impacts the resulting helicity. biorxiv.org

Table 1: Impact of Aib Incorporation on Peptide Helicity

Original Peptide/SystemModificationObserved Effect on HelicityReference(s)
p53-derived peptide (Np53)Replacement of non-interacting residues with Aib (Ep53)Significant increase in helical structure, especially at the C-terminus. naist.jp naist.jp
Esculentin-1a(1-21)NH₂Introduction of three Aib residuesPromotion of α-helix conformation. nih.gov nih.gov
Oligovaline sequenceInsertion of Aib residuesChange in conformation from β-sheet to helical structures. acs.org acs.org
Intrinsically disordered eIF4G peptide segmentSystematic Aib substitutionImpact on helicity depended on the position of incorporation. biorxiv.org biorxiv.org

While renowned for promoting helices, Aib residues can also influence the formation of β-turns, which are crucial for the folding and structure of many proteins. The conformational constraints imposed by Aib can stabilize specific turn types. When Aib is placed at both corner positions of a turn (i+1 and i+2), it typically favors the formation of type I, I', III, and III' β-turns. nih.gov However, placing Aib at the i+2 position can result in a type II β-turn. nih.gov

The ability of Aib to induce defined secondary structures makes it a valuable tool for protein folding mimicry. naist.jpnih.gov By strategically incorporating Aib into a peptide sequence, researchers can create mimics of helical segments of proteins, which can be used to study protein-protein interactions. naist.jpnih.govmdpi.com For example, an Aib-based peptide was designed to mimic the helical region of p53 that interacts with hdm2, a key protein in cancer development. naist.jpnih.gov This mimic not only adopted a helical conformation but also exhibited enhanced binding to hdm2. naist.jp

The use of Aib to create structurally defined peptides allows for the investigation of specific structural motifs and their role in biological processes. This approach has been used to create mimics of various structural features in proteins, including helix-terminating structures. wiley.com

In a study on the C-terminal subdomain of thermolysin, replacing alanine (B10760859) residues with Aib at specific positions within α-helices resulted in a significant increase in the protein's thermal stability. acs.orgnih.gov The melting temperature of analogs with single Aib substitutions was up to 5.4°C higher than the wild-type fragment, and a double substitution led to an additive increase of 8°C. acs.orgnih.gov

The stabilizing effect is not solely entropic. If the Aib residue is located in a hydrophobic core, the additional methyl group can contribute to favorable hydrophobic interactions, further enhancing stability. acs.orgnih.gov However, the placement of Aib is critical, as introducing it at a position where the native residue's dihedral angles are outside the allowed range for Aib can lead to destabilization due to steric strain. acs.orgnih.gov

Furthermore, the incorporation of Aib can influence the binding thermodynamics of protein-peptide interactions. In the ribonuclease S system, replacing an alanine with Aib in the S peptide stabilized the helical conformation of the free peptide. oup.com

Influence on Beta-Turn Formation and Protein Folding Mimicry

Modulation of Proteolytic Stability and Pharmacokinetic Profiles

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases, leading to a short in vivo half-life. tandfonline.comtandfonline.comtandfonline.com The incorporation of 2-aminoisobutyric acid is a proven strategy to overcome this limitation. naist.jptandfonline.comnih.gov

The gem-dimethyl group of Aib provides steric hindrance that can prevent or significantly slow down the cleavage of peptide bonds by proteases. naist.jptandfonline.com This resistance to proteolysis is a key advantage of using Aib in the design of therapeutic peptides. naist.jptandfonline.comnih.gov

A notable example is the protection against dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates glucagon-like peptide-1 (GLP-1) by cleaving the peptide bond after the alanine at position 8. taylorandfrancis.comnih.gov In several GLP-1 analogs, such as semaglutide (B3030467), liraglutide, and taspoglutide, this alanine is replaced with Aib. taylorandfrancis.comnih.govbiochempeg.com This single substitution makes the peptide resistant to DPP-4 cleavage, significantly extending its duration of action. taylorandfrancis.comnih.gov

Studies have systematically investigated the effect of Aib placement on protease resistance. In one study using a tryptic digestion assay, introducing Aib residues at the P1' position (immediately C-terminal to the cleavage site) resulted in a 19-fold higher resistance to trypsin compared to peptides with Aib at the P2 position or no Aib at all. tandfonline.comtandfonline.comnih.gov A peptide with Aib residues at both the P1' and P2 positions was completely resistant to trypsin digestion. tandfonline.comtandfonline.comnih.gov

The incorporation of Aib has also been shown to retard trypsin cleavage by several orders of magnitude in a designed peptide mimic of the p53-hdm2 interaction. naist.jpnih.gov

Table 2: Effect of Aib Substitution on Protease Resistance

Peptide/SystemProteaseAib PositionOutcomeReference(s)
GLP-1DPP-4Position 8 (replacing Alanine)Increased resistance to DPP-4 cleavage. taylorandfrancis.comnih.gov taylorandfrancis.comnih.gov
Model PeptidesTrypsinP1'19-fold higher resistance. tandfonline.comtandfonline.comnih.gov tandfonline.comtandfonline.comnih.gov
Model PeptidesTrypsinP1' and P2Complete resistance. tandfonline.comtandfonline.comnih.gov tandfonline.comtandfonline.comnih.gov
p53-derived peptide (Ep53)TrypsinReplacement of non-interacting residuesTrypsin cleavage retarded by several orders of magnitude. naist.jp naist.jp

The enhanced proteolytic stability conferred by Aib is a primary strategy for improving the in vivo half-life of peptide therapeutics. tandfonline.comtandfonline.comtaylorandfrancis.com By preventing rapid degradation, Aib-containing peptides can circulate in the body for longer periods, leading to improved pharmacokinetic profiles. taylorandfrancis.com

The development of long-acting GLP-1 receptor agonists provides a clear illustration of this strategy. For example, semaglutide combines the DPP-4 resistance from the Aib substitution at position 8 with another half-life extension strategy: lipidation. taylorandfrancis.comnih.govbiochempeg.com A fatty acid chain is attached to the peptide, which promotes binding to serum albumin. taylorandfrancis.comnih.govbiochempeg.com This combination of protease resistance and albumin binding dramatically extends the half-life of semaglutide to approximately one week, allowing for once-weekly administration. taylorandfrancis.comnih.govbiochempeg.com

Taspoglutide, another GLP-1 analog with an Aib substitution, demonstrated a half-life of 13 hours in human plasma even without a lipid chain for albumin binding, highlighting the significant contribution of protease resistance alone. taylorandfrancis.com

Beyond GLP-1, the incorporation of Aib has been explored in various other peptide systems to enhance their stability and potential as therapeutics. tandfonline.comtandfonline.comnih.gov For instance, Aib substitution has been used in the design of vasopressin analogues to improve their pharmacodynamic and pharmacokinetic properties. nih.gov

Design of Protease-Resistant Peptides (e.g., against Dipeptidyl Peptidase-4)

Design and Mechanism of Membrane-Active Peptides and Ion Channels

The incorporation of 2-aminoisobutyric acid (Aib) into peptides has profound implications for their interaction with biological membranes. This is primarily due to the unique conformational constraints imposed by the gem-dimethyl group of Aib, which favors the adoption of helical structures. These Aib-containing peptides, particularly the class known as peptaibols, are well-documented for their ability to form ion channels across lipid bilayers, a function directly attributable to their Aib-induced helical structures.

Peptaibols and Their Role in Voltage-Gated Ion Channel Formation

Peptaibols are a family of fungal-derived peptide antibiotics characterized by a high content of 2-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. nih.govwikipedia.org These peptides are known to form voltage-dependent ion channels in cell membranes, leading to cell death, which underpins their antibiotic and antifungal properties. wikipedia.org The presence of multiple Aib residues is a strong inducer of helical conformations, a key structural feature for their membrane activity. mdpi.comnih.gov

The mechanism of ion channel formation by peptaibols is often described by the "barrel-stave" model. nih.govtcdb.orgnih.govkyoto-u.ac.jp In this model, several amphipathic helical peptide monomers self-assemble within the lipid bilayer. nih.govtcdb.org The hydrophobic surfaces of the helices interact with the lipid core of the membrane, while their hydrophilic faces orient inward to form the lining of an aqueous pore or channel. tcdb.org This assembly creates a transmembrane pathway for ions to traverse the otherwise impermeable membrane.

The process is typically voltage-dependent. tcdb.orgnih.gov An applied transmembrane potential can assist in the insertion of the peptides into the membrane and facilitate their aggregation into functional channel structures. tcdb.org Alamethicin (B1591596), a well-studied peptaibol, exemplifies this behavior by forming pores of varying sizes through the lateral aggregation of its helical monomers. tcdb.org The size of the pore, and thus its conductance, is determined by the number of aggregated peptide molecules. tcdb.org For instance, alamethicin can form stable hexameric, heptameric, and octameric barrel-stave structures with calculated conductances of 18, 195, and 1270 pS, respectively, in a 1M KCl solution. tcdb.org

Other peptaibols, such as trichorzianines, also form voltage-dependent, multi-state ion channels consistent with the barrel-stave model. nih.gov However, the kinetics of channel formation can differ, with trichorzianines exhibiting much more rapid current fluctuations compared to alamethicin. nih.gov This highlights a stringent requirement for the match between the helix length and the thickness of the bilayer for optimal channel activity. nih.gov

The table below summarizes key characteristics of well-studied peptaibols and their ion channel properties.

PeptaibolNumber of ResiduesKey Structural FeaturesIon Channel Formation Mechanism
Alamethicin 20 or 21High Aib content, acetylated N-terminus, C-terminal amino alcohol. wikipedia.orgtcdb.orgVoltage-dependent, barrel-stave model, forms pores of varying sizes. tcdb.orgkyoto-u.ac.jp
Trichorzianines 7-20High Aib content, similar to alamethicin. wikipedia.orgtcdb.orgnih.govVoltage-dependent, multi-state channels, barrel-stave model. nih.gov
Zervamicin IIB 16Bent helical conformation, Aib residues enhance helical stability. vulcanchem.comVoltage-dependent, barrel-stave mechanism, requires pentameric or hexameric bundles. vulcanchem.com

Structure-Function Relationships in Amphiphilic Helical Peptides for Membrane Interaction

The interaction of amphiphilic helical peptides containing 2-aminoisobutyric acid (Aib) with membranes is a complex process governed by a delicate balance of structural features and environmental factors. The presence of Aib residues is crucial in promoting and stabilizing helical structures, which is a prerequisite for their membrane activity. nih.govmdpi.comjst.go.jp

The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, allows them to interact favorably with the lipid bilayer. tcdb.org The hydrophobic face partitions into the nonpolar core of the membrane, while the hydrophilic face can either face the aqueous environment or line the interior of a pore. The length of the peptide chain is a critical determinant of its mode of action. nih.govjst.go.jp Studies on synthetic Aib-containing peptides with varying chain lengths, such as Ac-(Aib-Lys-Aib-Ala)n-NH2 (where n=1-5), have shown that helicity increases with chain length. nih.govjst.go.jp The longest of these peptides self-aggregates and adopts a barrel-stave conformation in liposomes, demonstrating potent antimicrobial activity. nih.govjst.go.jp

The specific amino acid sequence and the distribution of hydrophilic and hydrophobic residues along the helix dictate the peptide's orientation and aggregation state within the membrane. For example, in the BXBA-20 series of peptides with the sequence Ac-(Aib-Xxx-Aib-Ala)5-NH2, the introduction of a hydrophilic amino acid at the Xxx position creates a hydrophilic face on one side of the helix. acs.orgresearchgate.netnih.gov While some of these peptides exhibit weak intermolecular association and membrane interaction, the incorporation of leucine (B10760876) on the hydrophobic face and lysine (B10760008) on the hydrophilic face in the peptide BKBL-20 led to strong association, significant membrane disruption, and the formation of ordered fibrous structures. acs.orgresearchgate.netnih.govfigshare.com

Zervamicins, another class of Aib-containing peptaibols, exhibit a bent helical conformation. vulcanchem.comwiley.com This structural feature, along with the stabilizing effect of Aib residues, influences their interaction with membranes. vulcanchem.com Molecular dynamics simulations have shown that this rigid structure favors interactions with lipid headgroups rather than deep penetration into the hydrophobic core. vulcanchem.com The N-terminus of Zervamicin IIB, for instance, engages with phosphatidylethanolamine (B1630911) headgroups in prokaryotic membrane models, inducing localized changes in membrane curvature and fluidity. vulcanchem.com

The table below illustrates the relationship between peptide structure and membrane interaction for selected Aib-containing peptides.

Peptide Series/NameSequence/StructureKey Findings
Ac-(Aib-Lys-Aib-Ala)n-NH2 (n=1-5) Synthetic amphiphilic helical peptidesHelicity and self-aggregation increase with chain length. The n=5 peptide forms ion channels. nih.govjst.go.jp
BXBA-20 Series Ac-(Aib-Xxx-Aib-Ala)5-NH2Introduction of hydrophilic residues at Xxx creates an amphipathic helix. acs.orgresearchgate.netnih.gov
BKBL-20 Ac-(Aib-Lys-Aib-Leu)5-NH2Incorporation of leucine on the hydrophobic face enhances self-assembly and membrane disruption. acs.orgnih.gov
Zervamicin IIB Ac-Trp-Ile-Gln-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-PhlBent helical structure interacts with lipid headgroups, inducing membrane curvature changes. vulcanchem.comiupac.org

Development of Peptidomimetics with Enhanced Biological Activity

The unique structural properties of 2-aminoisobutyric acid (Aib) make it a valuable building block in the design of peptidomimetics with improved biological characteristics. By introducing Aib into peptide sequences, it is possible to modulate their conformation, stability, and ultimately, their biological activity.

Conformational Constraints Imparted by Aib for Bioactivity Modulation

The steric bulk of the gem-dimethyl group on the α-carbon of 2-aminoisobutyric acid (Aib) significantly restricts the allowable values of the peptide backbone dihedral angles (φ and ψ). wisdomlib.org This conformational rigidity strongly promotes the formation of helical structures, primarily 3(10)-helices and α-helices. mdpi.comnih.gov Even short peptides containing Aib can adopt well-defined helical conformations. mdpi.com This ability to induce and stabilize specific secondary structures is a powerful tool for modulating the bioactivity of peptides.

By constraining a peptide into a specific conformation, it is possible to enhance its binding affinity for a biological target, such as a receptor or an enzyme. nih.gov This is because the pre-organized, folded structure reduces the entropic penalty upon binding. Furthermore, the introduction of Aib can lead to increased resistance to proteolytic degradation, as the unnatural amino acid is not readily recognized by proteases. mdpi.com This enhanced stability can translate to a longer duration of action in vivo.

The helical structures induced by Aib are not only important for receptor binding but also for membrane-related activities. researchgate.net The formation of stable amphipathic helices is a key feature of many antimicrobial peptides, and the incorporation of Aib has been shown to enhance the membrane permeability of peptides. researchgate.netresearchgate.net For instance, replacing L-amino acids with Aib in the frog skin-derived peptide esculentin-1a(1-21)NH2 promoted an α-helical conformation and increased its activity against Gram-positive bacteria. researchgate.net

The table below provides examples of how Aib-induced conformational constraints affect peptide properties.

Peptide SystemEffect of Aib IncorporationConsequence for Bioactivity
General Peptides Induces and stabilizes 3(10)- and α-helical conformations. mdpi.comnih.govEnhanced receptor binding affinity, increased proteolytic stability. mdpi.comnih.gov
Antimicrobial Peptides Promotes stable amphipathic helical structures. researchgate.netresearchgate.netIncreased membrane permeability and antimicrobial activity. researchgate.netresearchgate.net
Esculentin-1a(1-21)NH2 Analogs Promoted α-helix conformation. researchgate.netIncreased activity against Gram-positive bacteria. researchgate.net

Incorporation of Aib into Established Biologically Active Peptide Frameworks (e.g., Enkephalin, Bradykinin, Angiotensin II)

The strategy of incorporating 2-aminoisobutyric acid (Aib) has been successfully applied to several well-established biologically active peptides to create analogs with modified properties.

Enkephalins: The endogenous opioid peptides, enkephalins, are known for their flexible structures. nih.govias.ac.in The introduction of Aib at the Gly^2 and/or Gly^3 positions has been shown to induce folded, β-turn conformations. nih.govias.ac.in For example, the analog [Aib^2, Gly^3]-enkephalin is proposed to have a β-turn centered at positions 2 and 3, while in the [Gly^2, Aib^3]-enkephalin analog, the β-turn involves Aib^3 and Phe^4. nih.gov The [Aib^2, Aib^3] analog adopts a consecutive β-turn or 3(10)-helical conformation. nih.govrsc.orgrsc.org Notably, the [Aib^2] and [Aib^2, Aib^3] analogs exhibit high in vivo biological activity, suggesting that the Aib-induced folded conformation is favorable for receptor interaction. nih.gov

Bradykinin and Angiotensin II: Aib has also been incorporated into other peptide hormone analogs. nih.gov In bradykinin, an Aib residue has been substituted for Phe. nih.gov In the case of angiotensin II, Aib has replaced the Asp residue at position 1. nih.gov These substitutions were made to generate conformationally constrained and more active peptidomimetics. nih.gov

The table below summarizes the effects of Aib incorporation into these specific peptide frameworks.

Parent PeptideAib SubstitutionResulting ConformationImpact on Bioactivity
Enkephalin Aib at Gly^2β-turn at positions 2 and 3. nih.govHigh in vivo activity. nih.gov
Enkephalin Aib at Gly^3β-turn at positions 3 and 4. nih.govSignificantly less active. nih.gov
Enkephalin Aib at Gly^2 and Gly^3Consecutive β-turn or 3(10)-helix. nih.govrsc.orgrsc.orgHigh in vivo activity. nih.gov
Bradykinin Aib for PheConformational constraint. nih.govGeneration of an active peptidomimetic. nih.gov
Angiotensin II Aib for Asp^1Conformational constraint. nih.govGeneration of an active peptidomimetic. nih.gov

Design of Cyclic Peptides with Controlled Conformation using Aib

The incorporation of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful strategy in peptide design for controlling the conformation of cyclic peptides. nih.govacs.org The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space, strongly predisposing the peptide backbone to adopt helical or turn structures. ias.ac.inresearchgate.netwikipedia.org This inherent conformational preference is instrumental in the design of cyclic peptides with well-defined three-dimensional shapes.

A notable example involves the design of a C2-symmetric cyclic hexapeptide, cyclo(L-Leu-D-Leu-Aib)2. nih.gov X-ray crystallographic analysis and solution-state studies revealed that this peptide adopts a unique figure-eight-shaped conformation. nih.gov The presence of the achiral Aib residues, in combination with the alternating L- and D-amino acids, drives the formation of this distinct topology. acs.orgnih.gov The robust bending-inducing property of the Aib residues is a primary driver for this specific structure. acs.org

Further research has demonstrated that the specific arrangement of chiral amino acids around Aib can dramatically alter the resulting conformation. For instance, an epimer of the figure-eight peptide, cyclo(L-Leu-D-Leu-Aib-D-Leu-L-Leu-Aib), was found to form a planar cyclic structure characterized by an antiparallel β-sheet hydrogen-bonding pattern. nih.gov This highlights the potential to manipulate the molecular conformation of cyclic peptides by strategically arranging L- and D-amino acids in conjunction with Aib. nih.gov This ability to generate diverse and predictable conformations makes Aib-containing cyclic peptides promising scaffolds for various applications in medicinal chemistry and nanotechnology. nih.govacs.org

Engineered Peptides for Advanced Biomedical and Biotechnological Applications

The unique structural properties conferred by 2-aminoisobutyric acid (Aib) have been harnessed to engineer peptides for a range of advanced biomedical and biotechnological uses.

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering various molecular cargoes into cells. acs.orgresearchgate.net The incorporation of Aib into CPP sequences has been shown to significantly enhance their efficacy. nih.govnih.gov Aib's strong tendency to induce and stabilize helical structures is a key factor, as helicity often contributes to more effective cell permeation. acs.orgnih.govmdpi.com

Replacing alanine residues with Aib in a model amphipathic peptide (MAP) to create MAP(Aib) resulted in a peptide with higher helical propensity, greater resistance to enzymatic degradation, and improved cell membrane permeability. nih.gov This enhanced stability is crucial for long-term efficacy, as it reduces degradation by proteases in the bloodstream and within cellular compartments like endosomes. acs.org

Artificially designed CPPs containing periodic Aib units, such as poly(LysAibAla), have demonstrated long-term internalization and high accumulation in both human and plant cells. acs.orgresearchgate.net The presence of Aib residues allows these CPPs to adopt stable amphipathic folds, which facilitates efficient penetration through cell membranes. nih.gov These Aib-containing CPPs have proven effective for the intracellular delivery of various bioactive molecules, including peptides, proteins, and nucleic acids. acs.orgbiorxiv.org

Table 1: Comparison of Aib-Containing and Standard Cell-Penetrating Peptides

PeptideKey ModificationObserved EffectsReference(s)
MAP(Aib) Alanine residues replaced with AibIncreased helicity, protease resistance, and cell permeability. nih.gov
poly(LysAibAla) Periodic incorporation of AibEnhanced proteolytic resistance, long-term internalization in human and plant cells. acs.orgresearchgate.net
(Arg-Arg-Aib)n Repeating Arg-Arg-Aib sequencesChain-length dependent transfection efficiency for pDNA, higher resistance to enzymatic degradation. mdpi.comacs.org
Block 3 CPF Contains Leu, Arg, Gly, and AibEfficient siRNA delivery with low cytotoxicity. nih.gov

The stabilizing properties of Aib are particularly valuable in developing delivery systems for delicate bioactive molecules like nucleic acids. acs.orgmdpi.com CPPs incorporating Aib have emerged as powerful tools for transporting plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) into cells. mdpi.comnih.govresearchgate.netnih.gov

For instance, CPP foldamers composed of repeating Arg-Arg-Aib sequences have been developed for pDNA delivery. mdpi.comacs.org The efficiency of these peptides in transfecting cells with pDNA was found to be dependent on the peptide's chain length, with longer peptides showing better performance. mdpi.comacs.org Crucially, these Aib-containing CPPs demonstrated prolonged transfection abilities due to their high resistance to enzymatic degradation, which helps protect the pDNA cargo. acs.org

Similarly, Aib-rich cell-penetrating foldamers have been designed for the efficient delivery of siRNA. nih.gov One such foldamer, designated Block 3, was shown to effectively deliver siRNA into cells with minimal toxicity and could be used to selectively target and kill cancer cells driven by specific oncogenes. nih.gov The incorporation of Aib into CPPs has also been shown to enhance the delivery of oligonucleotides by facilitating the uptake of the peptide/oligonucleotide complex through an endocytic pathway. nih.gov Furthermore, CPPs made from arginine and Aib were found to bind stably to mRNA, protecting it from degradation and allowing for prolonged protein expression for at least three days. nih.gov

The conformational rigidity imparted by Aib residues is a significant asset in the design of peptide-based catalysts (organocatalysts). mdpi.com By restricting the peptide's flexibility, Aib helps to create a well-defined three-dimensional structure that can serve as a scaffold for precisely positioning catalytic residues, mimicking the active sites of enzymes. mdpi.comnih.gov

Aib has been incorporated into various peptide frameworks to enhance their catalytic performance in a range of asymmetric reactions. For example, peptide-peptoid hybrids containing Aib have been used as catalysts in asymmetric Michael additions, where the conformational rigidity provided by Aib was crucial for achieving high stereocontrol. mdpi.com

In another application, resin-supported α-helical peptides with a repetitive Leu-Leu-Aib sequence have been developed as highly enantioselective catalysts. nih.gov The introduction of the Leu-Leu-Aib motif was found to stabilize a 310-helical structure, which improved the catalyst's performance in reactions like the Friedel-Crafts alkylation of indoles. mdpi.com Similarly, β-turn-helix peptide catalysts incorporating Aib have been successfully used for the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated aldehydes. mdpi.comnih.gov The presence of Aib in these structures is often critical for stabilizing the desired secondary structure (e.g., β-turn or helix), which in turn dictates the catalyst's activity and selectivity. mdpi.comacs.org

Table 2: Examples of Aib-Enhanced Catalytic Peptides

Catalyst TypeReactionRole of AibReference(s)
Peptide-peptoid hybrid Asymmetric Michael additionProvides conformational rigidity for high stereocontrol. mdpi.com
Resin-supported turn-helix peptide Asymmetric Friedel-Crafts alkylationStabilizes 310-helix, improving catalytic performance. mdpi.com
Resin-supported turn-helix peptide Asymmetric conjugate additionStabilizes β-turn and helical motifs, affecting reaction outcome. mdpi.comnih.gov
Pro-D-Pro-Aib-Trp-Trp-(Leu-Leu-Aib)2 Asymmetric conjugate additionPart of the helix-forming unit, contributing to the catalyst's structural framework. mdpi.com

De novo protein design aims to create novel proteins with specific structures and functions from scratch. frontlinegenomics.com The incorporation of non-proteinogenic amino acids like Aib is a key strategy in this field, allowing designers to impose specific conformational constraints and build stable structural motifs. acs.orgpnas.org

Aib is highly valued as a building block in de novo design because it strongly promotes the formation of helical structures, such as α-helices and 310-helices. ias.ac.inacs.orgacs.org This property allows for the construction of stable, predictable secondary structure elements, which are the fundamental components of a folded protein. pnas.org For example, Aib has been used to stabilize helical segments in synthetic peptides that also contain other structural elements, like β-hairpins, demonstrating a "Meccano set" approach to building complex protein-like architectures. pnas.org

The predictable helical conformations induced by Aib are also being exploited in the design of functional assemblies. biorxiv.orgresearchgate.net Researchers have successfully designed water-soluble, self-assembling structures from 310-helical peptides by incorporating Aib. biorxiv.org While natural proteins rarely use long 310-helices for constructing higher-order assemblies, the use of Aib has made it possible to create these novel quaternary structures. biorxiv.orgresearchgate.net The extreme thermal stability of Aib-rich helices further enhances their utility as reliable modules for protein design. nih.gov

Biological Significance and Transport Mechanisms of 2 Aminoisobutyric Acid

Use as a Non-Metabolizable Analog in Amino Acid Transport Research

A significant attribute of 2-aminoisobutyric acid is its resistance to metabolic degradation within cells. researcher.liferesearchgate.net This characteristic makes it an ideal analog for studying the transport of natural amino acids across cell membranes, as its movement can be tracked without the confounding variable of metabolic conversion. researcher.life

Investigation of Sodium-Dependent Amino Acid Transport Systems (e.g., in Endothelial Cells)

2-Aminoisobutyric acid and its N-methylated derivative, 2-methylaminoisobutyric acid (MeAIB), are instrumental in characterizing sodium-dependent amino acid transport systems, particularly System A. umich.edutandfonline.com System A is responsible for the uptake of small, neutral amino acids like alanine (B10760859) and glycine. umich.edu Research on human umbilical vein endothelial cells has identified three primary transport systems for neutral amino acids: A, ASC, and L. physiology.org The influx of 2-methylaminoisobutyric acid in these cells occurs via the sodium-dependent System A. physiology.org However, in some studies on cultured human endothelial cells of venous origin, the uptake of the System A analog 2-MeAIB was found to be negligible, suggesting that these cells primarily express a transport system for large neutral amino acids resembling System L. nih.gov The activity of System A is notably increased when cells are starved of amino acids. umich.edu

The table below summarizes the key amino acid transport systems and their characteristics.

Transport SystemKey SubstratesSodium DependenceKey Characteristics
System A Alanine, Glycine, Proline, 2-Aminoisobutyric acid (AIB), 2-Methylaminoisobutyric acid (MeAIB) umich.eduphysiology.orgYes umich.eduActivity increases with amino acid starvation; electrogenic (1:1 sodium/amino acid symport). umich.edutandfonline.com
System L Leucine (B10760876), Phenylalanine, Isoleucine, Valine umich.eduumich.eduNo umich.eduumich.eduTransports branched-chain and aromatic amino acids. umich.eduumich.edu
System ASC Threonine, Serine, Alanine physiology.orgYes physiology.orgA distinct sodium-dependent pathway. physiology.org

Application as a Tracer for Amino Acid Transfer in Various Biological Systems

The non-metabolizable nature of AIB makes it an excellent tracer for quantifying amino acid transport in diverse biological contexts. researcher.liferesearchgate.net For example, radiolabeled AIB has been used to study amino acid movements in fungi, helping to understand how nutrients are distributed throughout the mycelium. researcher.lifeoup.com In such studies, [14C]AIB is used at low concentrations to trace these movements without significantly inhibiting the transport of other amino acids. researcher.life

Furthermore, positron emission tomography (PET) using carbon-11 (B1219553) labeled AIB ([11C]AIB) allows for the in-vivo quantification of amino acid transport in tumors. researchgate.netresearchgate.netspandidos-publications.com This technique leverages the fact that AIB is not metabolized after being transported into cells. researchgate.net Studies have shown that [3-11C]AIB accumulates in various malignant tumors, making it a promising PET tracer for oncology imaging. researchgate.netspandidos-publications.comspandidos-publications.com

Involvement in Growth Hormone-Mediated Amino Acid Transport Stimulation

Growth hormone is known to promote protein synthesis, partly by stimulating the transport of amino acids into cells. taylorandfrancis.com Early research utilizing 14C-labeled AIB demonstrated that growth hormone can enhance the transfer of amino acids from the extracellular to the intracellular space. taylorandfrancis.com Studies in hypophysectomized rats (rats with their pituitary gland removed) showed that the diminished uptake of 14C-AIB into muscle could be reversed by the administration of bovine growth hormone. taylorandfrancis.com

Further investigations have sought to determine whether these acute effects of growth hormone on amino acid transport are a direct part of its growth-promoting action or a manifestation of its insulin-like activity. nih.gov Experiments comparing the effects of different forms of human growth hormone (22K and 20K hGH) on the isolated diaphragm of hypophysectomized rats revealed that the form with higher insulin-like activity (22K hGH) was significantly more effective at stimulating AIB transport. nih.gov This suggests that the rapid stimulation of amino acid transport by growth hormone is an expression of its insulin-like action. nih.gov

Presence in Natural Antibiotics and Other Bioactive Microbial Metabolites

2-Aminoisobutyric acid is not just a laboratory tool; it is also found in nature as a component of various bioactive compounds produced by microorganisms. selleckchem.comresearchgate.net It is particularly prominent in a class of fungal antibiotics known as peptaibols. researchgate.netresearchgate.net The name "peptaibol" reflects the presence of peptides and a high content of AIB. researchgate.net

These non-ribosomally synthesized peptides often exhibit antimicrobial properties. researchgate.net The inclusion of AIB residues influences the secondary structure of these peptides, frequently inducing the formation of a 3(10)-helix. researchgate.net This specific helical conformation is thought to be crucial for their biological activity, which can include inhibiting the aggregation of other proteins. researchgate.net Fungi, especially from genera like Trichoderma, are a rich source of these peptaibiotics. researchgate.net

The table below lists some examples of microbial sources and the types of bioactive metabolites they produce.

Microbial SourceClass of Bioactive MetaboliteKey Components/Characteristics
Fungi (e.g., Trichoderma) researchgate.netPeptaibols researchgate.netresearchgate.netLinear peptides containing a high percentage of 2-Aminoisobutyric acid (AIB). researchgate.net
Actinomycetes (e.g., Streptomyces) nih.govresearchgate.netPolyketides (e.g., Avermectins) nih.govA diverse class of secondary metabolites with insecticidal properties. nih.govresearchgate.net
Lactic Acid Bacteria (e.g., Lactobacillus) nih.govBacteriocins, Organic Acids nih.govAntimicrobial peptides and acids produced during fermentation. nih.gov

Role in Cellular Processes, including Blood-Brain Barrier Transport Regulation

2-Aminoisobutyric acid plays a role in various cellular processes, notably in the context of the blood-brain barrier (BBB). The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain. nih.govfrontiersin.org While AIB has a low rate of transport across the normal BBB, it is rapidly taken up by brain cells. nih.gov This characteristic makes AIB a useful marker for measuring significant increases in BBB permeability. nih.gov

The transport of amino acids across the BBB is a complex process involving multiple transport systems located on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the endothelial cells that form the barrier. frontiersin.org Sodium-dependent transporters, which include System A, are primarily located on the abluminal membrane and are responsible for the efflux of amino acids from the brain. frontiersin.org For instance, System A is involved in the efflux of L-proline from the brain to the blood. researchgate.net

Advanced Research Directions and Future Prospects for 2 Aminoisobutyric Acid Research

Exploration of Aib in Novel Supramolecular Architectures and Nanomaterials

The incorporation of Aib into peptides provides a powerful tool for controlling their secondary structures, making them ideal building blocks for novel supramolecular architectures and nanomaterials. rsc.org The strong tendency of Aib to promote helical conformations allows for the design of self-assembling peptides that can form highly ordered nanostructures such as fibers, hydrogels, and even more complex assemblies. researchgate.netunimi.it

Researchers are exploring the use of Aib-rich peptides to create photoresponsive nanomaterials by incorporating photo-switchable amino acids. unimi.it These materials have the potential for applications in areas like light-controlled drug delivery and molecular machines. Furthermore, the self-assembly of Aib-containing peptides end-capped with complementary nucleobases has been shown to form diverse morphological architectures, including twisted fibers and vesicles. rsc.org This approach offers a pathway to construct complex, functional nanosystems with tunable properties. The ability of these peptide-based nanomaterials to load metal nanoparticles also opens up possibilities in catalysis and electronics. unimi.it

A recent study demonstrated that Aib-rich helical foldamers, when end-capped with thymine (B56734) and adenine, can self-assemble through Watson-Crick hydrogen bonding. rsc.org This leads to the formation of distinct nanostructures that can be modulated by the addition of "terminator" molecules, showcasing the potential for creating dynamic and responsive supramolecular polymers. rsc.org Another area of interest is the development of peptide-based hydrogels modified with gadolinium complexes for use as MRI contrast agents. researchgate.net

Development of Aib-Based Biosensors and Advanced Diagnostic Tools

The enhanced stability and specific binding properties of Aib-containing peptides make them excellent candidates for the development of advanced biosensors and diagnostic tools. researchgate.net Electrochemical biosensors, in particular, stand to benefit from the incorporation of Aib, which can improve their resistance to biofouling and enzymatic degradation in complex biological samples like serum. researchgate.net

An innovative strategy involves the use of Aib-peptides labeled with biotin (B1667282) for modification of electrode surfaces. researchgate.net This design allows for the specific binding of target molecules, such as immunoglobulin G (IgG), with high sensitivity and a broad linear range. researchgate.net The resulting biosensors have demonstrated the ability to accurately assay biomarkers in clinical human sera, paving the way for practical diagnostic applications. researchgate.net

The development of "Lab-on-a-Chip" technologies, which integrate multiple diagnostic functions onto a single microfabricated chip, represents a significant advancement in medical diagnostics. gla.ac.uk These platforms can utilize Aib-based biosensors for rapid and sensitive analysis of samples in remote settings. Furthermore, the integration of artificial intelligence with biosensors is a rapidly growing field that promises to enhance the accuracy and predictive power of diagnostic tools. mdpi.comnih.gov

Research AreaKey FindingsPotential Applications
Electrochemical Biosensors Aib-peptides enhance stability and reduce biofouling. researchgate.netClinical biomarker detection in serum. researchgate.net
Lab-on-a-Chip Miniaturized platforms for point-of-care diagnostics. gla.ac.ukRemote and rapid disease diagnosis. gla.ac.uk
AI-Integrated Diagnostics AI algorithms improve the accuracy of biomarker detection. mdpi.comnih.govPersonalized medicine and early disease detection. mdpi.com

Mechanistic Insights into Aib-Peptide Interactions with Biological Membranes and Receptors

Understanding the interactions between Aib-containing peptides and biological membranes is crucial for developing new antimicrobial agents and drug delivery systems. dntb.gov.uanih.govresearchgate.net Aib-rich peptides, known as peptaibols, are naturally occurring antimicrobial peptides that exhibit remarkable stability and membrane-active properties. dntb.gov.uanih.govresearchgate.net Their ability to insert into lipid bilayers as "barrel staves" or lie on the surface like a "carpet" is dependent on their length and the membrane's thickness. dntb.gov.ua

Multitechnique approaches, combining various spectroscopic methods with molecular dynamics simulations, are providing detailed insights into these interactions. dntb.gov.uanih.govresearchgate.net These studies have revealed that Aib-rich peptides can quickly partition and orient within membranes, and even exhibit chiral interactions with phospholipids. dntb.gov.uanih.govresearchgate.net Such detailed mechanistic understanding is vital for the rational design of more effective and selective antimicrobial peptides.

Furthermore, the incorporation of Aib into signaling peptides, such as glucagon-like peptide-1 (GLP-1) analogues, has been shown to modulate their interaction with G protein-coupled receptors (GPCRs). pnas.org Specific substitutions with Aib can prolong signaling duration and alter receptor trafficking, which has significant implications for the development of therapeutics for conditions like type 2 diabetes and obesity. pnas.org Cryo-electron microscopy studies are providing structural insights into how these modified peptides bind to their receptors, revealing alterations in the bound peptide's structure and dynamics. pnas.org

Bioinformatic and Proteomic Approaches to Identify New Aib-Containing Peptides and Proteins

The identification of novel peptides and proteins, including those containing non-standard amino acids like Aib, is being accelerated by advances in bioinformatics and proteomics. nih.govnih.gov Mass spectrometry-based proteomics is a powerful tool for identifying proteins in complex biological samples. nih.govbiorxiv.org By creating specialized protein databases that include potential Aib-containing sequences, researchers can mine mass spectrometry data to discover new, naturally occurring Aib-modified peptides.

The development of deep peptidomics workflows, which combine various extraction and enrichment protocols with advanced mass spectrometry and dedicated bioinformatics, is significantly expanding the known repertoire of proteins and peptides in various organisms. biorxiv.org These approaches hold the key to uncovering the full extent of Aib's role in natural biological systems.

Unexplored Biological Roles and Potential Therapeutic Avenues for Aib-Modified Peptides

While the antimicrobial properties of Aib-containing peptides are well-documented, their full range of biological roles and therapeutic potential remains largely unexplored. explorationpub.comresearchgate.net The inherent stability and ability of Aib to induce specific conformations make Aib-modified peptides attractive candidates for a variety of therapeutic applications beyond antibiotics.

For instance, Aib-containing peptides are being investigated as inhibitors of protein-protein interactions, which are implicated in numerous diseases. The dipeptide D-Trp-Aib has been shown to inhibit the early stages of amyloid-β peptide aggregation, a key pathological process in Alzheimer's disease. galimedix.com Molecular dynamics simulations suggest that this dipeptide binds to the aggregation-prone region of the amyloid-β monomer, stabilizing it and preventing the formation of toxic oligomers. galimedix.com

Furthermore, the modification of natural antimicrobial peptides with Aib can enhance their activity and reduce their toxicity to mammalian cells. researchgate.net Research is focused on altering the structure, hydrophobicity, and charge of these peptides to improve their specificity and efficacy. The development of multimeric Aib-peptides, such as dendrimers and self-assembling structures, is another promising strategy to create potent "superbug killers". researchgate.net The unique properties of Aib-peptides also make them valuable tools for studying protein folding and for the de novo design of proteins with novel functions. nih.gov

Green Chemistry and Sustainable Synthesis of 2-Aminoisobutyric Acid Derivatives

The increasing demand for Aib and its derivatives in research and industry has highlighted the need for more sustainable and environmentally friendly synthesis methods. rsc.orgacs.org Green chemistry principles are being applied to reduce the use of hazardous solvents and reagents in peptide synthesis.

One promising approach is chemoenzymatic polymerization, which uses proteases like papain to catalyze the synthesis of Aib-containing polypeptides in aqueous media. rsc.org This method is more atom-economical and environmentally benign than traditional solution-phase synthesis. Another strategy focuses on replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) in solid-phase peptide synthesis (SPPS). acs.org

Researchers are also developing novel protecting groups for amino acids that are compatible with aqueous conditions, further reducing the reliance on organic solvents. tu-darmstadt.de Additionally, solvent-free synthesis methods, such as grinding reactants together at room temperature, are being explored for the production of Aib derivatives. researchgate.netresearchgate.net These green chemistry approaches not only minimize the environmental impact but can also lead to more efficient and cost-effective production of these valuable compounds.

Green Chemistry ApproachDescriptionAdvantages
Chemoenzymatic Polymerization Uses proteases to catalyze peptide synthesis in water. rsc.orgAtom-economical, uses aqueous media. rsc.org
Green Solvents in SPPS Replaces hazardous solvents with greener alternatives. acs.orgReduced environmental impact and hazard. acs.org
Aqueous-Compatible Protecting Groups Enables peptide synthesis in water. tu-darmstadt.deEliminates the need for organic solvents. tu-darmstadt.de
Solvent-Free Synthesis Grinding reactants at room temperature. researchgate.netresearchgate.netNo solvent waste, simple procedure. researchgate.netresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing 2-aminoisobutyric acid (Aib) in peptide chemistry?

Aib is synthesized via solution-phase methods using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Its steric hindrance requires coupling reagents like HBTU or DIC with catalysts such as DMAP to enhance reaction efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS . Post-synthesis purification involves recrystallization or reverse-phase HPLC, validated by 1^1H NMR (δ 1.3–1.5 ppm for geminal methyl groups) .

Q. What safety protocols are recommended for handling 2-aminoisobutyric acid in laboratory settings?

Use NIOSH-approved respirators (N95) and nitrile gloves to prevent inhalation or dermal exposure. Store in airtight containers at 15–25°C, avoiding humidity to prevent degradation. Fume hoods are mandatory during synthesis due to potential nitrogen oxide emissions under thermal decomposition . Emergency spill protocols include neutralization with sodium bicarbonate and disposal as non-hazardous waste (per 40 CFR 261.3) .

Q. Which analytical techniques are optimal for characterizing 2-aminoisobutyric acid purity and structure?

  • GC-MS : Derivatize with BSTFA/TMCS for volatile trimethylsilyl (TMS) derivatives; monitor m/z 116 (base peak) and 130 (molecular ion) .
  • LC-MS/MS : Use ESI-negative mode with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water); observe [M-H]⁻ at m/z 102.1 .
  • NMR : 13C^{13}\text{C} signals at 25.8 ppm (CH3_3) and 175.2 ppm (COOH) confirm stereochemistry .

Advanced Research Questions

Q. How does 2-aminoisobutyric acid influence peptide conformational stability in drug design?

Aib induces helical conformations (e.g., 310_{10}-helices) by restricting backbone φ/ψ angles (φ ≈ -60°, ψ ≈ -30°) via geminal dimethyl substitution. This enhances proteolytic resistance and membrane permeability. In enantioselective catalysis, Aib-containing peptides increase enantiomeric excess (e.g., 85% ee in quinazolinone bromination) by stabilizing chiral pockets . Compare CD spectra (222 nm minima) and molecular dynamics simulations to assess conformational rigidity .

Q. What methodological strategies resolve contradictions in reported biological roles of 2-aminoisobutyric acid?

Discrepancies in urinary Aib levels (e.g., 5% of populations excrete elevated amounts) arise from genetic polymorphisms in β-aminoisobutyrate-pyruvate aminotransferase. Use isotope dilution assays (e.g., 15N^{15}\text{N}-Aib) with LC-MS/MS to quantify metabolites. Cross-validate with GWAS to identify SNPs linked to Aib excretion phenotypes . For microbial studies, employ knockout models (e.g., E. coli ΔpanD) to isolate Aib’s metabolic pathways .

Q. How does 2-aminoisobutyric acid compare to other amino acids in CO2_22​ capture efficiency?

Aib’s low solubility limits its direct use, but functionalization (e.g., potassium 2-aminoisobutyrate) enhances CO2_2 absorption capacity (0.45 mol CO2_2/mol solvent vs. 0.32 for glycine). Evaluate kinetics via stopped-flow spectrophotometry (pH 8–10, 25°C) and compare absorption rates (k2_2 ≈ 1.2 × 103^3 M1^{-1}s1^{-1}) to sarcosine or taurine derivatives. Optimize solvent blends with piperazine to reduce regeneration energy .

Q. What experimental designs mitigate challenges in quantifying 2-aminoisobutyric acid in complex matrices?

  • Biological Fluids : Deproteinize with acetonitrile (3:1 v/v), derivatize with AccQ-Tag™, and analyze via UPLC-PDA (260 nm). Use deuterated Aib-d3_3 as an internal standard .
  • Environmental Samples : Solid-phase extraction (C18 cartridges) followed by HILIC-MS/MS to separate Aib from polar interferents .
  • Validation : Perform spike-recovery tests (85–110%) and matrix-matched calibration to address ion suppression .

Methodological Notes

  • Synthetic Optimization : For Aib-containing peptides, use microwave-assisted synthesis (50°C, 20 min) to reduce racemization risk .
  • Toxicology Gaps : Limited LD50_{50} data necessitate Ames test prioritization (OECD 471) for mutagenicity screening .
  • Ecological Impact : No ecotoxicity data (OECD 201/202) are available; conduct algal growth inhibition tests (72-h EC50_{50}) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.